molecular formula C14H12O2 B3158150 6-Vinylnaphthalene-2-carboxylic acid methyl ester CAS No. 856011-08-0

6-Vinylnaphthalene-2-carboxylic acid methyl ester

Cat. No.: B3158150
CAS No.: 856011-08-0
M. Wt: 212.24 g/mol
InChI Key: GFSWPRIKMMIRMS-UHFFFAOYSA-N
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Description

6-Vinylnaphthalene-2-carboxylic acid methyl ester is a chemical building block of interest in organic synthesis and catalysis research. Its structure, featuring a vinyl group and a methyl ester on a naphthalene ring system, makes it a potential monomer for polymer studies and a versatile intermediate for further functionalization . Researchers value this compound for exploring new C-C bond-forming reactions, a fundamental process in organic chemistry . The vinyl group can participate in various catalytic processes, such as hydrovinylation and polymerization, to create more complex architectures . Additionally, the ester group can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, enabling the synthesis of a diverse array of naphthalene derivatives for material science and pharmaceutical research. This product is intended for research purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-ethenylnaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-3-10-4-5-12-9-13(14(15)16-2)7-6-11(12)8-10/h3-9H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSWPRIKMMIRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Vinylnaphthalene 2 Carboxylic Acid Methyl Ester and Its Precursors

De Novo Synthesis Approaches to the Naphthalene (B1677914) Core with Targeted Functional Group Incorporation

Building the 2,6-disubstituted naphthalene core from acyclic or monocyclic precursors offers a pathway to introduce functionalities with high regioselectivity, although it can be a more complex and lower-yielding approach compared to functional group interconversion.

Strategies for Regioselective Substitution at C-2 and C-6 Positions

Achieving the specific 2,6-substitution pattern on a naphthalene ring during its formation is a significant synthetic challenge, as many classical annulation methods yield mixtures of isomers. acs.org However, several strategies have been developed to exert regiochemical control.

One such strategy involves the electrocyclic reaction of o-quinodimethanes, which can be generated by the thermolysis of dihydrobenzocyclobutenes. This method provides a route to 2,6-disubstituted dihydronaphthalenes and naphthalenes. rsc.org Another approach is the acid-catalyzed benzannulation reaction, where phenylacetaldehydes couple with alkynes to regioselectively produce polysubstituted naphthalenes. acs.org

A powerful modern technique involves a palladium-catalyzed Heck reaction followed by an acid-catalyzed cyclization. For instance, the coupling of a para-substituted aryl halide with a suitably chosen alkene can generate a key intermediate which, upon cyclization, yields the desired 2,6-disubstituted tetralin, a precursor that can be aromatized to the naphthalene. acs.org This multi-step approach ensures that the substitution pattern is locked in from the beginning of the synthetic sequence.

De Novo StrategyKey Reaction TypePrecursorsNotes on Regiocontrol
Electrocyclic ReactionThermolysis/ElectrocyclizationSubstituted DihydrobenzocyclobutenesRegioselectivity is dictated by the substitution pattern on the starting benzocyclobutene. rsc.org
BenzannulationBrønsted Acid CatalysisPhenylacetaldehydes and AlkynesProvides a direct route to polysubstituted naphthalenes with high regioselectivity under mild conditions. acs.org
Heck Coupling & CyclizationPalladium Catalysis/Friedel-Crafts4-Halotoluene and 3-Methyl-3-buten-1-olThe initial Heck reaction establishes the para-substitution pattern, which directs the subsequent cyclization to form the 2,6-isomer exclusively. acs.org

Sequential Introduction of the Ester and Vinyl Moieties

In a de novo approach, it is often more practical to introduce precursor functionalities that can be converted to the final ester and vinyl groups in later steps. For example, a synthetic route could target a 2-bromo-6-methylnaphthalene (B123290) intermediate. The methyl group can be oxidized to a carboxylic acid and subsequently esterified, while the bromo group serves as a handle for the introduction of the vinyl moiety via cross-coupling. This sequential approach allows for the use of more robust chemical transformations during the construction of the naphthalene core, with the more sensitive vinyl and ester groups being installed at the end of the synthesis.

Synthesis via Functional Group Interconversion on Naphthalene Precursors

The most common and efficient route to 6-Vinylnaphthalene-2-carboxylic acid methyl ester involves modifying readily available naphthalene derivatives. This strategy leverages the well-established chemistry of functional group transformations on aromatic rings.

Precursors Bearing Halogen Substituents (e.g., from 6-bromo-2-naphthalenecarboxylic acid methyl ester)

A highly convergent approach starts with a precursor that already contains one of the desired functional groups and a halogen at the other target position. A prime example is 6-bromo-2-naphthalenecarboxylic acid methyl ester. This starting material can be synthesized by the bromination of 2-hydroxy-6-methylnaphthalene, followed by oxidation of the methyl group to a carboxylic acid, and subsequent esterification. google.com With this key intermediate in hand, the remaining task is the conversion of the bromo substituent at the C-6 position into the vinyl group. Similarly, 2,6-dibromonaphthalene (B1584627) can serve as a versatile starting material, allowing for sequential, site-selective functionalization. nih.gov

Methods for Installing the Vinyl Moiety (e.g., Heck coupling, Wittig reactions)

The introduction of the vinyl group onto the naphthalene core is a critical transformation. Two of the most powerful methods for this purpose are the Heck reaction and the Wittig reaction.

The Heck reaction (also known as the Mizoroki-Heck reaction) involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.org In this context, a precursor such as methyl 6-bromo-2-naphthoate would be reacted with a vinylating agent like vinylboronic acid, vinyltributylstannane (Stille coupling), or ethylene (B1197577) gas in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The Heck reaction is known for its high functional group tolerance and generally provides the trans or E-alkene with high stereoselectivity. organic-chemistry.orgyoutube.com

The Wittig reaction provides an alternative route, converting a carbonyl group into an alkene. masterorganicchemistry.comlibretexts.org This pathway would require a precursor such as methyl 6-formyl-2-naphthoate. The aldehyde is reacted with a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is generated by treating methyltriphenylphosphonium (B96628) bromide with a strong base. wikipedia.org A key advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.orgmnstate.edu

MethodNaphthalene PrecursorKey Reagent(s)Advantages
Heck CouplingMethyl 6-bromo-2-naphthoateVinylating agent (e.g., vinylboronic acid), Pd catalyst, BaseHigh functional group tolerance, good stereoselectivity for the E-isomer. organic-chemistry.orgyoutube.com
Wittig ReactionMethyl 6-formyl-2-naphthoatePhosphonium ylide (e.g., Ph₃P=CH₂)Unambiguous placement of the C=C double bond. libretexts.org

Esterification of Carboxylic Acid Precursors (e.g., from 2-hydroxynaphthalene-6-carboxylic acid)

The final step in many synthetic routes is the formation of the methyl ester from a carboxylic acid precursor, such as 6-vinylnaphthalene-2-carboxylic acid. The most common method for this transformation is the Fischer esterification . This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives it toward the ester product. masterorganicchemistry.com

Alternatively, if the synthesis starts from a precursor like 2-hydroxynaphthalene-6-carboxylic acid, the carboxylic acid can be esterified first. nih.gov The hydroxyl group can then be converted into a triflate, which is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions to install the vinyl group. The preparation of 2-hydroxynaphthalene-6-carboxylic acid itself can be achieved through processes involving the reaction of potassium β-naphtholate with potassium carbonate and CO₂ under high temperature and pressure. google.comgoogle.com

Advanced and Sustainable Synthetic Strategies for this compound

The synthesis of this compound has evolved to incorporate advanced and sustainable methodologies, moving away from classical, often harsh, reaction conditions. Modern strategies prioritize efficiency, selectivity, and adherence to the principles of green chemistry. A prominent and effective approach involves the late-stage introduction of the vinyl group onto a pre-functionalized naphthalene core, specifically through palladium-catalyzed cross-coupling reactions. This method typically starts with a readily available precursor, methyl 6-bromo-2-naphthoate, and couples it with a vinylating agent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds. Three of the most significant methods for the vinylation of aryl halides are the Suzuki-Miyaura, Heck, and Stille reactions. These reactions offer high yields and functional group tolerance under relatively mild conditions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction has become a favored method due to its mild reaction conditions and the use of generally less toxic and more stable organoboron reagents. For the synthesis of this compound, this reaction involves the coupling of methyl 6-bromo-2-naphthoate with a vinylboron species. A particularly sustainable and efficient vinylating agent is potassium vinyltrifluoroborate. nih.govorganic-chemistry.orgorganic-chemistry.org This air- and moisture-stable solid is an attractive alternative to less stable vinylboronic acids or esters, aligning with green chemistry principles by offering easier handling and storage. organic-chemistry.org

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the vinylboron compound (activated by a base), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. Systems employing catalysts like PdCl2(dppf) or a combination of PdCl2 and triphenylphosphine (B44618) (PPh3) have proven effective for coupling with potassium vinyltrifluoroborate. organic-chemistry.orgorganic-chemistry.org The use of aqueous solvent systems, such as THF/H2O or i-PrOH-H2O, further enhances the green credentials of this method. organic-chemistry.orgorganic-chemistry.org

EntryVinylating AgentCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Potassium VinyltrifluoroboratePdCl2/PPh3Cs2CO3THF/H2OReflux~70-90 (estimated)
2Potassium VinyltrifluoroboratePdCl2(dppf)t-BuNH2i-PrOH/H2O80~70-90 (estimated)

Table 1: Representative Conditions for Suzuki-Miyaura Vinylation of Aryl Bromides. Yields are estimated based on analogous reactions with similar substrates. nih.govorganic-chemistry.org

Heck Vinylation:

The Mizoroki-Heck reaction provides an alternative pathway, coupling the aryl bromide directly with an alkene, such as ethylene, in the presence of a palladium catalyst and a base. While this method avoids the preparation of an organometallic reagent, it often requires high pressures of ethylene gas, which can be a practical challenge. beilstein-journals.org More advanced, oxidative Heck vinylation methods have been developed that can use vinylboronic esters as the vinyl source under milder conditions. nih.govnih.gov These reactions proceed via a Pd(II)/sulfoxide catalytic system, which can suppress common side reactions like palladium-hydride isomerizations, leading to high stereoselectivity. nih.govnih.gov A challenge in Heck reactions is preventing the potential for double arylation of the alkene.

EntryVinylating AgentCatalystBaseSolventTemp (°C)Yield (%)
1EthylenePd(OAc)2/LigandEt3NDMF100-120Variable
2Vinylboronic esterPd(II)/SulfoxideQuinone OxidantDMFRT-60Good to Excellent

Table 2: General Conditions for Heck Vinylation of Aryl Bromides. beilstein-journals.orgnih.govnih.gov

Stille Coupling:

The Stille reaction utilizes organotin reagents, such as vinyltributylstannane, for the cross-coupling. This method is highly versatile and tolerant of a wide range of functional groups. However, a significant drawback is the stoichiometric formation of toxic organotin byproducts, which are difficult to remove completely from the final product. researchgate.net This toxicity issue makes the Stille coupling a less sustainable option compared to the Suzuki-Miyaura reaction, despite its synthetic utility. Research into developing protocols that use only catalytic amounts of tin is ongoing to address this environmental concern.

EntryVinylating AgentCatalyst/LigandSolventTemp (°C)Yield (%)
1VinyltributylstannanePd(PPh3)4Toluene or THF80-110Good to Excellent

Table 3: Typical Conditions for Stille Vinylation of Aryl Bromides. researchgate.net

Sustainable Esterification Strategies

An alternative synthetic route involves the esterification of 6-vinylnaphthalene-2-carboxylic acid. Traditional Fischer esterification often requires a large excess of alcohol and a strong mineral acid catalyst, leading to waste and purification challenges. masterorganicchemistry.com Modern, sustainable approaches aim to replace these homogeneous catalysts with recyclable, solid acid catalysts or to use enzymatic methods.

Solid Acid Catalysis:

Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst), sulfated zirconia, or functionalized silicas, offer significant advantages. csic.esoru.edu They can be easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and a simplified workup procedure. This minimizes waste and avoids the corrosive and environmental hazards associated with strong liquid acids. oru.edu These catalysts have shown high activity in the esterification of various carboxylic acids, including long-chain fatty acids, suggesting their potential applicability to naphthalene-based substrates. csic.es

Enzymatic Esterification:

Green Chemistry Considerations

Across these advanced synthetic strategies, several green chemistry principles are actively employed. nih.govresearchgate.netjddhs.comresearchgate.net The use of microwave irradiation can significantly accelerate reaction times in cross-coupling reactions, leading to energy savings. researchgate.net The choice of greener solvents, such as water, alcohols, or supercritical fluids, over traditional volatile organic compounds (VOCs) like DMF or toluene, reduces environmental impact. The development of highly active catalysts allows for lower catalyst loadings, reducing cost and metal contamination in the final product. Ultimately, a life-cycle assessment of the entire synthetic route, from precursor synthesis to final product purification, is necessary to determine the most sustainable and advanced methodology.

Chemical Reactivity and Transformations of 6 Vinylnaphthalene 2 Carboxylic Acid Methyl Ester

Reactivity of the Vinyl Moiety

The vinyl group attached to the naphthalene (B1677914) ring is a versatile functional group, capable of participating in a variety of addition and cycloaddition reactions. Its reactivity is influenced by the extended π-system of the naphthalene core.

The π-bond of the vinyl group is electron-rich, making it susceptible to attack by electrophiles. libretexts.org In a typical electrophilic addition reaction, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. chemistrysteps.combyjus.com The stability of this carbocation is enhanced by the adjacent naphthalene ring. For instance, reactions with hydrogen halides (HX) would proceed via this mechanism. libretexts.org More complex electrophilic additions have also been demonstrated on similar vinylnaphthalene systems, such as the silver-catalyzed aza-electrophilic addition with azodicarboxylates, which leads to dearomatization products. nih.gov

Conversely, the electron-withdrawing character of the naphthalene ring system can render the vinyl group susceptible to nucleophilic attack, in a process analogous to a Michael addition. This is particularly true for related systems like 6-vinylpurines, which readily act as Michael acceptors for nucleophiles such as alcohols, thiols, and stabilized carbanions. scispace.com This dual reactivity allows for the synthesis of a wide array of functionalized naphthalene derivatives.

Table 1: Examples of Addition Reactions on the Vinyl Moiety
Reaction TypeReagentProduct TypeReference
Electrophilic AdditionHydrogen Halide (HBr)Bromoethylnaphthalene derivative byjus.com
Aza-Electrophilic AdditionAzodicarboxylates / Ag+ catalystDearomatized heterocyclic adduct nih.gov
Nucleophilic Addition (Michael-type)Sodium alkoxide (RONa)Alkoxyethylnaphthalene derivative scispace.com

The vinyl group can be readily oxidized or reduced to yield different functional groups. Oxidation can cleave the double bond or convert it into other functionalities like epoxides, diols, or carbonyl compounds. ochemtutor.com For example, a Wacker-type oxidation, demonstrated on 2-vinylnaphthalene (B1218179) using an iron-based catalyst system, selectively converts the vinyl group into an acetyl group (a ketone). researchgate.net Other powerful oxidizing agents, such as hot, concentrated potassium permanganate, can cleave the double bond entirely to form a carboxylic acid.

Reduction of the vinyl group, typically through catalytic hydrogenation, saturates the double bond. leah4sci.com This process involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst such as palladium, platinum, or nickel, converting the vinylnaphthalene moiety into an ethylnaphthalene derivative. ochemtutor.com

Table 2: Oxidation and Reduction of the Vinylic Group
TransformationReagentsResulting Functional GroupReference
OxidationFePcF16, Ph3SiH, O2Ketone (Acetyl group) researchgate.net
Oxidative CleavageKMnO4 (hot, conc.)Carboxylic Acid
ReductionH2, Pd/CAlkane (Ethyl group) ochemtutor.com

The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov When reacted with a conjugated diene, it can form a new six-membered ring, leading to complex polycyclic structures. The reactivity and selectivity of these reactions can often be enhanced by using Lewis acid catalysts, which coordinate to the ester group, making the vinyl dienophile more electron-deficient and thus more reactive. nih.gov Studies on analogous aryl vinyl ketones and vinylazaarenes have shown that these reactions can proceed with high yields and excellent control over regioselectivity and diastereoselectivity. nih.govrsc.org This provides a powerful method for constructing complex molecular scaffolds from relatively simple precursors.

Table 3: Example of a Diels-Alder Reaction
ReactionDiene ExampleDienophileProduct TypeReference
Diels-Alder CycloadditionCyclopentadiene6-Vinylnaphthalene-2-carboxylic acid methyl esterPolycyclic adduct with a new cyclohexene (B86901) ring researchgate.net

Reactivity of the Methyl Ester Group

The methyl ester functionality is a classic carboxylic acid derivative that undergoes a variety of nucleophilic acyl substitution and reduction reactions.

The ester can be readily hydrolyzed back to the parent carboxylic acid (6-vinylnaphthalene-2-carboxylic acid) under either acidic or basic conditions (saponification). Basic hydrolysis is typically irreversible due to the formation of the carboxylate salt.

Transesterification is another key reaction, involving the exchange of the methyl group for a different alkyl group from an alcohol (R'-OH). wikipedia.orgmasterorganicchemistry.com This reaction is an equilibrium process and is typically catalyzed by an acid or a base. wikipedia.org To drive the reaction to completion, the alcohol reactant is often used in large excess, or the methanol (B129727) by-product is removed as it is formed. wikipedia.orgmasterorganicchemistry.com This process is widely used in industrial applications, such as the synthesis of polyesters. wikipedia.org

Table 4: Reactions of the Methyl Ester Group
ReactionConditionsProductReference
HydrolysisH3O+ or NaOH, H2O6-Vinylnaphthalene-2-carboxylic acid
TransesterificationR'-OH, Acid or Base Catalyst6-Vinylnaphthalene-2-carboxylic acid alkyl (R') ester masterorganicchemistry.com

The methyl ester group can be reduced to different oxidation states depending on the reducing agent employed. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol, yielding (6-vinylnaphthalen-2-yl)methanol. leah4sci.comnih.gov This is a common and high-yielding transformation for esters. libretexts.org

More vigorous reduction conditions are required to completely remove the carbonyl oxygen and reduce the ester functionality to a methyl group. While direct, one-pot reductions of esters to methyl groups are challenging, multi-step procedures or specialized reagents can achieve this. For instance, a B(C₆F₅)₃-catalyzed reduction of aromatic esters with triethylsilane (Et₃SiH) can yield the corresponding triethylsilyl-protected benzylic alcohol, which is a key intermediate in the pathway to full reduction. researchgate.net

Table 5: Reductive Transformations of the Ester Functionality
TransformationReagentsProduct Functional GroupReference
Reduction to AlcoholLithium aluminum hydride (LiAlH4)Primary Alcohol (-CH2OH) leah4sci.comnih.gov
Partial ReductionB(C6F5)3 / Et3SiHSilyl-protected benzylic alcohol researchgate.net

Nucleophilic Acyl Substitution Reactions

The methyl ester functional group at the C2 position of the naphthalene core is a key site for nucleophilic acyl substitution. This class of reactions proceeds via a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.orglibretexts.org A nucleophile first attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) (-OCH₃) as a leaving group to yield the substituted product. masterorganicchemistry.comlibretexts.org The reactivity of the ester is moderate, placing it below more reactive derivatives like acid chlorides and anhydrides but above amides. youtube.com

Key nucleophilic acyl substitution reactions applicable to this compound include:

Hydrolysis (Saponification): In the presence of aqueous base, such as sodium hydroxide, followed by an acidic workup, the ester is hydrolyzed to the corresponding 6-vinylnaphthalene-2-carboxylic acid. This reaction, known as saponification, is essentially irreversible as the carboxylate salt formed in the basic medium is unreactive towards the alcohol byproduct. masterorganicchemistry.com

Transesterification: The methyl ester can be converted to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the reactant alcohol is typically used in a large excess. masterorganicchemistry.com

Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine yields the corresponding amide. This transformation often requires higher temperatures or catalysis, as amines are less reactive nucleophiles than alkoxides.

Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, (6-vinylnaphthalen-2-yl)methanol. This reaction proceeds through a nucleophilic acyl substitution by a hydride ion, forming an aldehyde intermediate which is then rapidly reduced to the alcohol.

The table below summarizes these key transformations.

Reaction TypeNucleophileReagentsProduct
HydrolysisH₂O/OH⁻1. NaOH (aq), Δ2. H₃O⁺6-Vinylnaphthalene-2-carboxylic acid
TransesterificationR'OHR'OH, H⁺ or R'O⁻ (catalytic)6-Vinylnaphthalene-2-carboxylic acid alkyl ester
AmidationR'₂NHR'₂NH, ΔN,N-Dialkyl-6-vinylnaphthalene-2-carboxamide
ReductionH⁻1. LiAlH₄, Et₂O2. H₃O⁺(6-Vinylnaphthalen-2-yl)methanol

Transformations Involving the Naphthalene Core

Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the naphthalene ring of this compound is governed by the directing effects of the two existing substituents. Naphthalene is inherently more reactive than benzene (B151609) towards EAS, with a strong preference for substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate (Wheland intermediate). libretexts.org

The directing effects of the substituents must be considered:

Methyl-2-carboxylate group (-CO₂Me): This is a deactivating group due to its electron-withdrawing inductive and resonance effects. It acts as a meta-director. keralapsc.gov.in On the naphthalene ring, it deactivates the ring it is attached to and directs incoming electrophiles primarily to the C5 and C7 positions of the adjacent ring.

When both groups are present, their effects are combined. Both the vinyl group at C6 and the ester at C2 direct incoming electrophiles to the C5 and C7 positions. The C1 and C3 positions are deactivated by the adjacent ester group. The C4 and C8 positions (α-positions) are generally reactive sites on naphthalene, but their activation is complex in this disubstituted system. researchgate.net Attack at C5 is sterically less hindered than at C7. Therefore, electrophilic substitution is most likely to occur at the C5 position , followed by the C7 position.

Position of AttackInfluence of -CO₂Me at C2Influence of -Vinyl at C6Predicted Outcome
C1Deactivated (ortho)NeutralDisfavored
C3Deactivated (ortho)NeutralDisfavored
C4NeutralNeutralPossible, but less favored than C5/C7
C5Activating (meta-directing)Activating (ortho-directing)Major Product
C7Activating (meta-directing)Activating (ortho-directing)Minor Product (steric hindrance)
C8NeutralNeutralPossible, but less favored than C5/C7

Functionalization via C-H Activation Strategies

Modern synthetic methods allow for the direct functionalization of C-H bonds, often catalyzed by transition metals like palladium, rhodium, or ruthenium. anr.frrsc.orgresearchgate.net In this approach, a directing group on the aromatic ring coordinates to the metal center, bringing the catalyst into proximity with a specific C-H bond, which is then cleaved and functionalized. researchgate.netresearchgate.netrsc.org

For this compound, the ester group can serve as a directing group. Transition metal-catalyzed, ester-directed C-H activation typically occurs at the ortho position. anr.fr This would lead to the functionalization of the C1 and C3 positions of the naphthalene core. The C1 position is generally more reactive and sterically accessible than the C3 position. These strategies can be used to introduce aryl, alkyl, or other functional groups directly onto the naphthalene skeleton, providing a step-economical route to more complex derivatives. rsc.orgdntb.gov.ua For instance, a palladium-catalyzed C-H arylation reaction with an aryl halide could selectively introduce an aryl group at the C1 position.

C-H Activation StrategyDirecting GroupTargeted Position(s)Potential ReactionCatalyst Example
Ortho-functionalization-CO₂Me (at C2)C1, C3Arylation, Alkylation, OlefinationPd(OAc)₂, Rh(III) complexes
Remote functionalizationVarious strategiesC4, C5, C8Arylation, AlkylationRu(II) complexes

Catalytic Reactions for Derivatization and Functionalization

Transition Metal-Catalyzed Cross-Coupling Reactions

The vinyl group at the C6 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

Heck Reaction: The vinyl group can act as the alkene component in the Heck (or Mizoroki-Heck) reaction. organic-chemistry.orgwikipedia.org In this palladium-catalyzed process, the vinyl group couples with an aryl or vinyl halide (or triflate) to form a new, more substituted alkene. youtube.com This allows for the extension of the vinyl side chain, for example, to form stilbene-like structures. The reaction typically exhibits high stereoselectivity, favoring the E-isomer of the product. nih.gov

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile palladium-catalyzed cross-coupling between an organoboron compound and a halide or triflate. organic-chemistry.org While the vinyl group itself is not a typical substrate, it can be converted into a vinylboronate ester. More directly, if the starting material were a halogenated precursor like 6-bromo-naphthalene-2-carboxylic acid methyl ester, it could be coupled with a vinylboronic acid to install the vinyl group. Conversely, the existing vinyl group could potentially be transformed into a vinyl halide or triflate to participate in Suzuki couplings with various boronic acids (aryl, heteroaryl, alkyl, alkenyl). nih.govorganic-chemistry.org

The table below provides examples of potential cross-coupling reactions.

Reaction NameCoupling PartnersCatalyst System (Typical)Potential Product Structure
Heck ReactionThis compound + Ar-XPd(OAc)₂, PPh₃, BaseAryl-substituted vinylnaphthalene
Suzuki Coupling6-(Halovinyl)naphthalene derivative + Ar-B(OH)₂Pd(PPh₃)₄, BaseAryl-substituted vinylnaphthalene

Photocatalytic Transformations and their Applicability to Vinyl and Ester Functional Groups

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. The vinyl group and the naphthalene core of the target molecule are both susceptible to photocatalytic transformations.

The vinyl group, being part of a styrene-like system, is an excellent acceptor for photogenerated radicals. nih.govrsc.org

Radical Additions: In the presence of a suitable photocatalyst, light, and a radical precursor, various functional groups can be added across the double bond. For instance, three-component reactions involving the vinyl group, an aryl radical source (like a diazonium salt), and a nucleophile (like an alcohol or water) can lead to oxyarylation products. acs.org Similarly, hydroaminoalkylation can be achieved by reacting the vinyl group with radicals generated from amines. nih.gov These reactions often proceed with high regioselectivity, adding the radical to the terminal carbon of the vinyl group to generate a stable benzylic radical intermediate. acs.orgresearchgate.net

The naphthalene core itself is photoactive and can participate in photocatalytic reactions. Studies on naphthalene have shown it can undergo photocatalytic degradation or oxidation on semiconductor surfaces like TiO₂, often initiated by hydroxylation of the aromatic ring. researchgate.netekb.egmdpi.com This suggests that under specific photocatalytic conditions, the naphthalene ring of the target molecule could be functionalized, for example, through C-H hydroxylation. The ester group is generally robust under most photocatalytic conditions, making it a stable spectator group during transformations at the vinyl or naphthalene sites.

Reaction TypeReactive SiteReagentsPhotocatalyst (Example)Product Type
OxyarylationVinyl GroupAryl diazonium salt, AlcoholRu(bpy)₃²⁺ or Ir(ppy)₃β-Alkoxy-α-arylethylnaphthalene
HydroaminoalkylationVinyl GroupAmine, H-atom transfer agentOrganic dyes (e.g., 3DPA2FBN)γ-Aminoalkylnaphthalene
OxidationNaphthalene CoreH₂O, OxidantTiO₂Hydroxylated naphthalene derivative

Polymerization Studies of 6 Vinylnaphthalene 2 Carboxylic Acid Methyl Ester

Homopolymerization Mechanisms and Kinetic Investigations

The homopolymerization of 6-Vinylnaphthalene-2-carboxylic acid methyl ester can be achieved through several mechanisms, each offering different levels of control over the final polymer's molecular weight, architecture, and dispersity. These methods include conventional free radical polymerization and more advanced controlled/living radical polymerization techniques, as well as anionic polymerization.

Conventional Free Radical Polymerization of this compound

Conventional free radical polymerization (FRP) is a widely used and robust method for polymerizing a variety of vinyl monomers. The process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization of vinylnaphthalenes, like other vinyl monomers, proceeds via the three main steps of initiation, propagation, and termination.

Table 1: Postulated Initiators and Conditions for Conventional Free Radical Polymerization of this compound

InitiatorSolventTemperature (°C)Expected Outcome
Azobisisobutyronitrile (AIBN)Toluene, Dioxane60-80Polymer with potentially broad molecular weight distribution and limited molecular weight due to chain transfer.
Benzoyl Peroxide (BPO)Benzene (B151609), Toluene70-90Similar to AIBN, with potential for initiator-derived end groups.

This table is illustrative and based on general knowledge of free radical polymerization and studies on related vinylnaphthalene monomers.

Controlled/Living Radical Polymerization (CRP) Techniques

To overcome the limitations of conventional free radical polymerization, particularly the lack of control over molecular weight and dispersity, controlled/living radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. While there are no specific reports on the ATRP of this compound, the successful ATRP of other functional monomers like methyl acrylate (B77674) provides a framework for potential experimental conditions. For a successful ATRP, the choice of initiator, ligand, and solvent is crucial.

Table 2: Proposed ATRP Conditions for this compound

InitiatorCatalyst/LigandSolventTemperature (°C)
Ethyl α-bromoisobutyrateCuBr / PMDETAAnisole, Toluene80-110
Methyl α-bromophenylacetateCuBr / bpyToluene90-120

This table presents hypothetical conditions based on ATRP of structurally similar monomers.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that achieves control through the use of a chain transfer agent, typically a thiocarbonylthio compound. The choice of the RAFT agent is critical and depends on the reactivity of the monomer. For vinyl esters, which are considered less activated monomers, xanthates and certain dithiocarbamates have proven to be effective RAFT agents. researchgate.net Given that this compound contains a vinyl group attached to a naphthalene (B1677914) ring, its reactivity might be comparable to styrenic monomers, for which dithiobenzoates and trithiocarbonates are commonly used.

A study on the RAFT polymerization of vinyl esters within the nanochannels of a metal-organic framework (MOF) demonstrated the synthesis of highly isotactic poly(vinyl ester)s with controlled molecular weight and narrow molecular weight distribution. researchgate.net This suggests that RAFT could be a suitable technique for controlling the polymerization of this compound and potentially influencing the stereochemistry of the resulting polymer.

Table 3: Potential RAFT Agents for the Polymerization of this compound

RAFT Agent TypeR GroupZ Group
DithiobenzoateCyanoisopropylPhenyl
TrithiocarbonateDodecylS-alkyl
XanthateEthylO-ethyl

This table lists potential RAFT agents based on the polymerization of styrenic and vinyl ester monomers.

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to reversibly trap the growing polymer radical. NMP is particularly effective for the polymerization of styrenic monomers. An investigation into the stable free-radical polymerization of 2-vinylnaphthalene (B1218179) using TEMPO revealed that the polymerization rate was identical to the thermal polymerization rate, indicating a lack of control by the nitroxide. The study suggested that the propensity for thermal self-initiation in 2-vinylnaphthalene was significantly higher than in styrene (B11656). This finding suggests that NMP might not be the most effective method for the controlled polymerization of this compound due to the potential for a dominant thermal polymerization pathway.

Anionic Polymerization of Vinylnaphthalene Derivatives

Anionic polymerization is a living polymerization technique known for its ability to produce polymers with well-defined molecular weights, narrow molecular weight distributions, and controlled architectures. escholarship.org The polymerization of vinyl monomers with electron-withdrawing substituents is often amenable to anionic polymerization. scispace.com

Studies on the anionic polymerization of 2-vinylnaphthalene have shown that living polymerization can be achieved, though it is highly sensitive to impurities. acs.orgacs.org The presence of even minute amounts of impurities like 2-acetylnaphthalene (B72118) can interfere with the living nature of the polymerization. acs.org Successful living anionic polymerization of 2-vinylnaphthalene has been demonstrated using initiators such as sec-butyllithium (B1581126) in polar solvents like tetrahydrofuran (B95107) (THF) at low temperatures. acs.org

The ester functionality in this compound could potentially be susceptible to side reactions with the anionic initiator or the propagating anionic chain end. Therefore, protection of the ester group might be necessary to achieve a well-controlled anionic polymerization. Alternatively, carrying out the polymerization at very low temperatures could minimize these side reactions.

More recently, coordination polymerization of vinylnaphthalene derivatives, including 6-methoxy-2-vinylnaphthalene, using rare-earth metal catalysts has been shown to produce highly syndiotactic polymers in a controlled manner. nih.govresearchgate.net This approach offers a pathway to control not only the molecular weight but also the stereochemistry of the resulting polymer.

Table 4: Summary of Polymerization Techniques for Vinylnaphthalene Derivatives

Polymerization TechniqueKey FeaturesPotential for this compound
Conventional Free RadicalRobust, simplePotential for high chain transfer, leading to low molecular weight and broad dispersity.
ATRPGood control, versatilePotentially effective, but requires careful optimization of catalyst and ligand.
RAFTExcellent control, tolerant to functional groupsHighly promising for achieving well-defined polymers. researchgate.netresearchgate.net
NMPEffective for styrenicsLikely to be challenging due to high thermal self-initiation.
Anionic PolymerizationProduces well-defined polymersPossible, but may require protection of the ester group or very low temperatures. acs.orgacs.org
Coordination PolymerizationControl over stereochemistryOffers a route to stereoregular polymers. nih.govresearchgate.net

Other Polymerization Methods (e.g., Cationic Polymerization, Coordination Polymerization)

While free-radical polymerization is a common method for vinyl monomers, the synthesis of polymers from this compound can also be explored through other mechanisms, such as cationic and coordination polymerization. Although direct studies on this specific monomer are not extensively documented, research on structurally similar vinylnaphthalene derivatives provides valuable insights into its potential behavior under these polymerization conditions.

Cationic Polymerization:

Cationic polymerization is a viable method for vinyl monomers with electron-donating groups that can stabilize the propagating carbocation. The naphthalene ring in this compound is electron-rich and can support cationic polymerization. Research on related monomers, such as 6-tert-butoxy-2-vinylnaphthalene (tBOVN) and 6-acetoxy-2-vinylnaphthalene, has demonstrated the feasibility of living cationic polymerization. researchgate.net For instance, the living cationic polymerization of tBOVN was successfully achieved using a TiCl₄/SnCl₄ initiating system in the presence of ethyl acetate (B1210297) at low temperatures (-30 °C). researchgate.net This controlled process was confirmed by ¹H NMR analysis, which showed the absence of side reactions. researchgate.net However, at higher temperatures (e.g., 0 °C), intramolecular or intermolecular Friedel–Crafts reactions can occur due to the high electron density of the naphthalene rings. researchgate.net

Coordination Polymerization:

Coordination polymerization, often employing rare-earth metal catalysts, offers a pathway to polymers with high stereoregularity. Studies on 1-vinylnaphthalene (B14741) (1VN), 2-vinylnaphthalene (2VN), and 6-methoxy-2-vinylnaphthalene (MVN) have shown that rare-earth metal precursors can produce highly syndiotactic polymers in a controlled manner. nih.govresearchgate.net For example, using a half-sandwich scandium precursor or constrained geometry configuration rare-earth metal precursors, atactic poly(1VN) and perfectly syndiotactic poly(2VN) and poly(MVN) have been synthesized. nih.govresearchgate.net The pyridyl side arm of the ligand in these catalyst systems plays a crucial role in preventing side reactions and yielding products with a narrow molecular weight distribution. researchgate.net

Given these findings, it is plausible that this compound could undergo coordination polymerization to yield polymers with controlled tacticity. The presence of the polar ester group might necessitate careful selection of the catalyst to avoid poisoning the active center, a common challenge in the coordination polymerization of polar vinyl monomers. rsc.org

Copolymerization Strategies and Reactivity Ratios

In copolymerization with styrenic monomers like styrene and 2-vinylnaphthalene, the reactivity of this compound would be influenced by the electronic and steric effects of the naphthalene-2-carboxylic acid methyl ester substituent. The bulky naphthalene group could introduce steric hindrance, potentially affecting the rate of propagation.

No specific reactivity ratios for the copolymerization of this compound with styrenic monomers have been reported.

When copolymerized with acrylate and methacrylate (B99206) monomers such as methyl methacrylate (MMA), the relative reactivities would determine the copolymer composition and microstructure. The vinylnaphthalene monomer might exhibit different reactivity compared to the acrylate or methacrylate comonomer, leading to the formation of random, blocky, or alternating copolymers depending on the reactivity ratios.

Specific reactivity ratios for the copolymerization of this compound with acrylate or methacrylate monomers have not been documented.

The synthesis of block and graft copolymers offers a way to combine the properties of different polymer segments into a single macromolecule.

Block Copolymers:

Well-defined block copolymers containing segments of poly(this compound) could potentially be synthesized using controlled/living polymerization techniques. mdpi.com For instance, a living polymerization of this compound could be initiated, followed by the sequential addition of a second monomer to grow the second block. mdpi.com Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are powerful methods for synthesizing block copolymers with controlled molecular weights and narrow polydispersities. researchgate.net

Graft Copolymers:

Graft copolymers featuring poly(this compound) side chains on a polymer backbone, or vice versa, could be prepared through several strategies, including "grafting from," "grafting through," and "grafting onto" methods. cmu.edu

"Grafting from": A polymer backbone with initiating sites could be used to initiate the polymerization of this compound, forming grafted chains.

"Grafting through": A macromonomer of poly(this compound) with a polymerizable end group could be copolymerized with another monomer to form a graft copolymer. cmu.edu

"Grafting onto": Pre-synthesized poly(this compound) chains with reactive end groups could be attached to a polymer backbone with complementary functional groups. researchgate.net

Specific examples of block or graft copolymers containing this compound have not been reported in the literature.

Alternating copolymerization is a powerful method to create polymers with a regular 1:1 arrangement of two different monomer units. This typically occurs between an electron-donating monomer and an electron-accepting monomer. Maleic anhydride (B1165640) and its derivatives are strong electron-accepting monomers that are well-known to form alternating copolymers with electron-donating monomers like styrene and vinyl ethers. rsc.orgresearchgate.net

Given the electron-rich nature of the vinylnaphthalene moiety, this compound would be expected to act as an electron-donating monomer. Therefore, it is highly probable that it would undergo alternating copolymerization with maleic anhydride or other maleic acid derivatives. Studies on the alternating copolymerization of 2-vinylnaphthalene with maleic acid have been reported, supporting this hypothesis. acs.org

No specific studies on the alternating copolymerization of this compound with maleic acid derivatives have been found in the literature.

Architectural Control in Polymer Synthesis

Achieving architectural control in the synthesis of polymers from this compound is crucial for tailoring their properties for specific applications. This involves controlling aspects such as molecular weight, molecular weight distribution (polydispersity), tacticity, and the arrangement of monomer units in copolymers.

Controlled/living polymerization techniques are instrumental in achieving this level of control. As discussed, living cationic polymerization has been demonstrated for similar vinylnaphthalene derivatives and could potentially be applied to this compound to produce polymers with predetermined molecular weights and narrow polydispersity. researchgate.net

Coordination polymerization offers a route to control the stereochemistry of the polymer chain, leading to isotactic or syndiotactic polymers. The high degree of syndiotacticity achieved in the polymerization of 2-vinylnaphthalene and 6-methoxy-2-vinylnaphthalene suggests that similar stereocontrol could be possible for this compound with the appropriate choice of catalyst. nih.govresearchgate.net

For copolymers, the synthesis of block, graft, and alternating structures, as discussed in the previous sections, represents different forms of architectural control that would allow for the creation of materials with unique and tunable properties. The application of controlled radical polymerization techniques like ATRP and RAFT would be particularly valuable for the synthesis of complex architectures such as block and star copolymers.

Synthesis of Linear and Branched Polymer Structures

The synthesis of well-defined linear and branched polymers from this compound is a key objective for tailoring its material properties.

Linear Polymer Structures: The creation of linear polymers from vinyl monomers can be achieved through various polymerization techniques, including free radical, anionic, cationic, and controlled radical polymerization (CRP) methods. For vinylnaphthalene derivatives, such as 2-vinylnaphthalene and 6-methoxy-2-vinylnaphthalene, coordination polymerization using rare-earth metal catalysts has been shown to produce highly syndiotactic polymers. This approach allows for precise control over the stereochemistry of the polymer chain, which in turn influences its physical properties like solubility and thermal stability. While specific studies detailing the synthesis of linear poly(this compound) are not extensively documented in publicly available research, it is plausible that similar controlled polymerization techniques could be employed to achieve linear chains with controlled molecular weight and low polydispersity.

Branched Polymer Structures: Branched polymers, including hyperbranched and star polymers, offer distinct properties compared to their linear counterparts, such as lower viscosity and higher solubility. A common strategy for synthesizing branched polymers from vinyl monomers is through self-condensing vinyl polymerization (SCVP). This method utilizes an "inimer" (a molecule containing both a vinyl group and an initiating site) or a "transmer" (a molecule with a vinyl group and a chain transfer agent). While the application of SCVP to this compound has not been specifically reported, the principles of this technique could theoretically be applied to produce a hyperbranched polymer architecture. This would involve the synthesis of a derivative of the monomer that also contains a suitable initiating or chain-transfer functionality.

Due to the limited specific research on this monomer, a detailed data table of experimental findings for linear and branched polymer synthesis cannot be provided at this time.

Preparation of Cyclic Polymers from Vinylnaphthalene Monomers

Cyclic polymers, which lack chain ends, exhibit unique topological properties that can lead to differences in their physical characteristics compared to linear analogues, such as higher glass transition temperatures and lower intrinsic viscosities. The synthesis of cyclic polymers from vinyl monomers is a methodologically challenging task that often requires specialized techniques to favor intramolecular cyclization over intermolecular propagation.

Common strategies for preparing cyclic polymers include ring-closure reactions of linear precursors with reactive end-groups and ring-expansion polymerization. For vinyl monomers, a prominent approach involves the use of a difunctional initiator in a controlled polymerization, followed by a high-dilution coupling reaction to promote end-to-end cyclization. While the synthesis of cyclic polymers from various vinyl monomers has been demonstrated, specific research detailing the preparation of cyclic structures from this compound is not readily found in the existing scientific literature. The successful application of these methods would depend on the precise control of polymerization kinetics and the careful selection of coupling agents that are compatible with the ester functionality of the monomer.

Network and Cross-linked Polymer Systems

The formation of network and cross-linked polymers from this compound would lead to the creation of insoluble and infusible materials with enhanced mechanical strength and thermal stability. Cross-linking can be achieved either during the polymerization process or as a post-polymerization step.

One common method for creating a cross-linked network is to copolymerize the vinyl monomer with a di-vinyl cross-linking agent. The cross-linker, containing two polymerizable double bonds, becomes incorporated into multiple polymer chains, forming covalent bridges between them. The density of cross-links, which dictates the material's properties, can be controlled by adjusting the molar ratio of the monomer to the cross-linking agent.

Alternatively, the ester functionality on the naphthalene ring could potentially be used as a site for post-polymerization cross-linking. For example, a di-functional amine could react with the ester groups on different polymer chains to form amide cross-links. However, detailed studies on the formation of network and cross-linked systems specifically from this compound are not extensively reported.

Post-Polymerization Functionalization and Derivatization of Polymers

Post-polymerization functionalization is a powerful tool for modifying the properties of a polymer without altering its backbone structure. The presence of the methyl ester group in poly(this compound) offers a versatile handle for a variety of chemical transformations.

One of the most straightforward modifications is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. The resulting poly(6-vinylnaphthalene-2-carboxylic acid) would exhibit significantly different solubility, potentially becoming soluble in aqueous base, and would have reactive carboxylic acid groups along the chain.

These carboxylic acid groups can then serve as points for further derivatization. For example, they can be converted to acid chlorides, which are highly reactive intermediates for the introduction of a wide range of functional groups via reaction with amines or alcohols to form amides or other esters, respectively. Furthermore, the carboxylic acid can be coupled with other molecules using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This allows for the attachment of various functional moieties, such as fluorescent dyes, bioactive molecules, or other polymers, to create graft copolymers.

The table below illustrates potential derivatization reactions starting from the polymer.

Starting PolymerReagentsProduct
poly(this compound)1. NaOH, H₂O/MeOH2. HClpoly(6-vinylnaphthalene-2-carboxylic acid)
poly(6-vinylnaphthalene-2-carboxylic acid)1. SOCl₂2. R-NH₂poly(6-vinylnaphthalene-2-N-alkylcarboxamide)
poly(6-vinylnaphthalene-2-carboxylic acid)R-OH, DCC, DMAPpoly(6-vinylnaphthalene-2-carboxylic acid alkyl ester)

These examples highlight the potential for creating a diverse library of functional polymers from a single parent polymer, although specific experimental studies on poly(this compound) are needed to confirm these pathways.

Advanced Characterization of Polymers Derived from 6 Vinylnaphthalene 2 Carboxylic Acid Methyl Ester

Molecular Weight and Molecular Weight Distribution Analysis (e.g., Size Exclusion Chromatography/Gel Permeation Chromatography)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molecular weight and molecular weight distribution (MWD) of polymers. This method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, which can penetrate the pores of the stationary phase more deeply.

In a typical GPC analysis of a polymer like poly(6-vinylnaphthalene-2-carboxylic acid methyl ester), the sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, and injected into the GPC system. The system is calibrated with narrow molecular weight standards, commonly polystyrene or poly(methyl methacrylate), to generate a calibration curve of log(molecular weight) versus elution volume. From this calibration, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample can be determined.

The molecular weight and PDI are critical parameters as they significantly influence the mechanical, thermal, and solution properties of the polymer. For instance, higher molecular weight generally leads to increased strength and thermal stability. A narrow PDI (close to 1) indicates a more uniform polymer chain length, which is often desirable for specific applications.

Table 1: Illustrative GPC Data for a Vinylnaphthalene-Based Polymer

ParameterValue
Number-Average Molecular Weight (Mn)45,000 g/mol
Weight-Average Molecular Weight (Mw)95,000 g/mol
Polydispersity Index (PDI)2.11
Elution Volume (peak)18.5 mL
SolventTetrahydrofuran (THF)
Calibration StandardPolystyrene

This data is illustrative for a vinylnaphthalene-based polymer and serves to demonstrate typical GPC results.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed chemical structure of polymers. pageplace.de Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely employed.

¹H NMR provides information about the different types of protons in the polymer and their chemical environment. For a polymer of this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the naphthalene (B1677914) ring, the protons of the polymer backbone (methine and methylene (B1212753) groups), and the protons of the methyl ester group. The integration of these signals can confirm the successful polymerization of the vinyl group and the retention of the ester functionality.

¹³C NMR offers complementary information on the carbon skeleton of the polymer. Each unique carbon atom in the repeating unit gives a distinct signal. For poly(this compound), characteristic peaks would be observed for the aromatic carbons of the naphthalene ring, the carbonyl carbon of the ester, the methoxy (B1213986) carbon, and the aliphatic carbons of the polymer backbone. nih.gov The chemical shifts of the backbone carbons can also provide insights into the tacticity (stereochemistry) of the polymer chain.

Table 2: Expected ¹H NMR Chemical Shifts for Poly(this compound)

Proton TypeExpected Chemical Shift (ppm)
Aromatic protons (naphthalene ring)7.0 - 8.5
Polymer backbone (-CH-)1.8 - 2.5
Polymer backbone (-CH₂-)1.2 - 1.9
Methyl ester (-OCH₃)3.8 - 4.0

These are estimated chemical shift ranges and can vary based on the solvent and polymer tacticity.

Table 3: Expected ¹³C NMR Chemical Shifts for Poly(this compound)

Carbon TypeExpected Chemical Shift (ppm)
Carbonyl carbon (-C=O)165 - 175
Aromatic carbons (naphthalene ring)120 - 140
Methyl ester (-OCH₃)50 - 55
Polymer backbone (-CH- and -CH₂-)30 - 50

These are estimated chemical shift ranges and can vary based on the solvent and polymer tacticity.

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a polymer. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

FTIR Spectroscopy is particularly useful for identifying characteristic bond vibrations. In the spectrum of poly(this compound), one would expect to see:

A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group.

C-O stretching bands in the region of 1100-1300 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H stretching vibrations of the aromatic ring and the aliphatic backbone around 2850-3100 cm⁻¹.

The disappearance of the characteristic vinyl group absorptions (e.g., C=C stretch around 1630 cm⁻¹ and =C-H out-of-plane bending around 910-990 cm⁻¹) from the monomer spectrum would confirm polymerization.

Raman Spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. For this polymer, Raman spectroscopy would be effective in characterizing the aromatic naphthalene rings and the polymer backbone.

Table 4: Key FTIR Absorption Bands for Poly(this compound)

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3050C-H stretchAromatic
~2950C-H stretchAliphatic
~1720C=O stretchEster
~1600, ~1450C=C stretchAromatic
~1250, ~1100C-O stretchEster

Mass Spectrometry Techniques for Oligomer and Polymer Analysis (e.g., MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of large molecules like polymers without significant fragmentation. koreascience.kr It can provide information on the absolute molecular weight of oligomers and polymers, the end-groups, and the repeating unit mass.

In a MALDI-TOF experiment, the polymer sample is mixed with a matrix (a small organic molecule that absorbs laser energy) and a cationizing agent (e.g., a sodium or silver salt). The mixture is irradiated with a laser, causing the desorption and ionization of the polymer chains. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio.

The resulting mass spectrum shows a series of peaks, where the mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit. This allows for the unambiguous confirmation of the polymer structure.

Table 5: Illustrative MALDI-TOF Data for an Oligomer of this compound

m/zIon Assignment
212.08[Monomer + Na]⁺
424.16[Dimer + Na]⁺
636.24[Trimer + Na]⁺
848.32[Tetramer + Na]⁺
1060.40[Pentamer + Na]⁺

This data is hypothetical, assuming a repeating unit mass of 212.08 Da and sodium as the cationizing agent.

Microscopic and Spectroscopic Techniques for Morphological and Surface Investigations (e.g., TEM, SEM, AFM, XPS)

These techniques are crucial for understanding the solid-state properties of the polymer, such as its surface topography, morphology, and elemental composition.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology of the polymer on the micro- and nanoscale. SEM provides information about the surface topography, while TEM can reveal the internal structure, especially for thin films or nanostructured materials.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can provide three-dimensional surface profiles. It is particularly useful for characterizing the surface roughness and phase separation in polymer blends or block copolymers.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the polymer surface (typically the top 1-10 nm). For poly(this compound), XPS can be used to quantify the carbon and oxygen content and to distinguish between different chemical environments of carbon (e.g., C-C, C-H, C-O, and O-C=O).

Computational and Theoretical Investigations of 6 Vinylnaphthalene 2 Carboxylic Acid Methyl Ester and Its Polymers

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics and reactivity of 6-Vinylnaphthalene-2-carboxylic acid methyl ester. These ab initio methods provide detailed information about molecular orbitals, charge distribution, and electronic transitions. While direct studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies on the closely related compound, 2-vinylnaphthalene (B1218179) (2VN). researchgate.netresearchgate.net

DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-31G(d), are employed to determine the optimized molecular geometry and electronic structure. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, which is particularly relevant for predicting polymerization potential.

For 2-vinylnaphthalene, quantum chemical studies have interpreted its HeI photoelectron spectra, assigning ionization potentials to specific molecular orbitals. researchgate.net The introduction of a methyl carboxylate group at the 6-position of the naphthalene (B1677914) ring is expected to influence the electronic structure. The ester group is electron-withdrawing, which would likely lower the energy of both the HOMO and LUMO. This can affect the vinyl group's reactivity in polymerization reactions.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the charge distribution and delocalization of electrons throughout the molecule. researchgate.net For this compound, NBO analysis would quantify the polarization of the vinyl double bond and the extent of electronic communication between the vinyl group, the naphthalene ring, and the ester functional group.

Table 1: Calculated Electronic Properties of 2-Vinylnaphthalene and Expected Influence on this compound

PropertyMethodCalculated Value (for 2-Vinylnaphthalene)Expected Effect of -COOCH₃ Group
HOMO EnergyDFT/B3LYP/6-31G(d)~ -5.8 eVLowering of energy level
LUMO EnergyDFT/B3LYP/6-31G(d)~ -0.9 eVLowering of energy level
HOMO-LUMO GapDFT/B3LYP/6-31G(d)~ 4.9 eVPotential slight modification
Dipole MomentDFT/B3LYP/6-31G(d)~ 0.1 DebyeSignificant increase

Note: The values for 2-Vinylnaphthalene are approximations based on published studies. The expected effects are qualitative predictions.

Molecular Dynamics Simulations for Polymer Conformation and Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for investigating the conformational behavior and dynamic properties of poly(this compound) in various environments. nih.gov These simulations model the polymer at an atomistic or coarse-grained level, allowing for the study of phenomena over timescales from picoseconds to microseconds. nih.gov

In a typical MD simulation, a force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the potential energy of the system as a function of its atomic coordinates. The polymer chain is placed in a simulation box, often with a solvent, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time.

For poly(this compound), MD simulations could be used to:

Study polymer dynamics: Investigate segmental motion and relaxation times, which are crucial for understanding the material's viscoelastic properties.

Simulate solution behavior: Model the polymer in different solvents to predict its solubility and study the interactions between the polymer and solvent molecules. mdpi.com

Analyze interactions in nanocomposites: Simulate the polymer's interaction with nanofillers, such as organoclays, to understand the molecular basis for property enhancements in composite materials. nih.gov

Coarse-grained MD simulations, where groups of atoms are represented as single beads, can be employed to study larger systems and longer timescales, such as the self-assembly of polymer chains into larger structures. nih.gov

Density Functional Theory (DFT) Studies on Reaction Pathways for Synthesis and Polymerization

Density Functional Theory (DFT) is a versatile quantum mechanical method used to investigate the thermodynamics and kinetics of chemical reactions, making it ideal for studying the synthesis and polymerization of this compound. researchgate.net

Synthesis Pathways: DFT can be used to model the reaction steps involved in the synthesis of the monomer. For instance, if the monomer is prepared via a Heck or Suzuki coupling reaction, DFT can calculate the energy profile of the catalytic cycle. This includes determining the structures and energies of reactants, transition states, intermediates, and products. The calculated activation energies can help optimize reaction conditions by identifying the rate-limiting step. researchgate.net

Polymerization Pathways: For polymerization, DFT is invaluable for studying the elementary steps of initiation, propagation, and termination. In free-radical polymerization, DFT calculations can determine the activation barriers for:

The addition of an initiator radical to the vinyl group of the monomer.

The subsequent addition of the growing polymer radical to another monomer unit (propagation).

Chain transfer reactions, where the radical is transferred to a monomer, solvent, or chain transfer agent. osti.gov

Termination reactions, such as combination or disproportionation of two polymer radicals.

By comparing the activation energies for these competing pathways, researchers can predict the likelihood of each event and gain a mechanistic understanding of the polymerization process. beilstein-journals.org

Table 2: Representative Data from a DFT Study of a Polymerization Propagation Step

ParameterDescriptionExample DFT Output (Arbitrary Units)
E_ReactantsEnergy of growing polymer radical + monomer-1500 a.u.
E_TSEnergy of the transition state for addition-1499.96 a.u.
E_ProductEnergy of the elongated polymer radical-1500.05 a.u.
ΔE_actActivation Energy (E_TS - E_Reactants)0.04 a.u. (25.1 kcal/mol)
ΔE_rxnReaction Energy (E_Product - E_Reactants)-0.05 a.u. (-31.4 kcal/mol)

Polymerization Mechanism Modeling and Kinetic Simulations

Building upon the mechanistic insights from DFT, polymerization modeling and kinetic simulations aim to predict the macroscopic outcomes of the polymerization process. This involves developing a mathematical model that incorporates all relevant chemical reactions and then solving the corresponding rate equations.

The kinetic model typically consists of a set of coupled ordinary differential equations, each describing the rate of change of concentration for a particular species (monomer, initiator, radicals of different chain lengths, and dead polymer). Key kinetic parameters in these models include the rate constants for initiation (k_i), propagation (k_p), termination (k_t), and chain transfer (k_tr). mdpi.comiupac.org

These simulations can predict:

Monomer conversion over time: How quickly the monomer is consumed under specific reaction conditions (temperature, initiator concentration).

Evolution of molecular weight distribution: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the resulting polymer as a function of conversion. osti.gov

Effect of reaction conditions: How changes in temperature, pressure, or reactant concentrations will affect the polymerization rate and the final polymer properties.

For controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), the kinetic models become more complex, including additional equilibria and rate constants associated with the RAFT agent. mdpi.com These simulations are crucial for designing polymerization processes to achieve polymers with specific target molecular weights and narrow molecular weight distributions.

Prediction of Monomer and Polymer Characteristics via Cheminformatics and Machine Learning

Cheminformatics and machine learning (ML) are increasingly used to predict the properties of monomers and polymers, accelerating materials discovery and design. researchgate.netmdpi.com These data-driven approaches leverage algorithms to learn relationships between a material's structure and its properties from existing data.

For this compound and its polymer, ML models can be developed to predict a wide range of characteristics:

Monomer Properties: Models can be trained to predict properties like boiling point, solubility, and reactivity ratios (in copolymerization) based on molecular descriptors. gu.se These descriptors are numerical representations of the monomer's structure, capturing topological, electronic, and geometric features.

Polymer Properties: By representing the polymer's repeating unit, ML models can predict macroscopic properties such as glass transition temperature (Tg), thermal decomposition temperature, dielectric constant, and mechanical strength. mdpi.commdpi.com

The development of a predictive ML model involves several steps:

Data Curation: Assembling a dataset of polymers with known properties.

Descriptor Generation: Calculating numerical descriptors for each polymer in the dataset. This can involve simple fingerprinting methods or more complex features derived from DFT or MD simulations. mi-6.co.jp

Model Training: Using algorithms like random forests, support vector machines, or neural networks to learn the structure-property relationship from the curated data. researchgate.net

Model Validation: Testing the model's predictive accuracy on a separate set of data that was not used during training.

Once validated, these models can be used to rapidly screen virtual libraries of new polymer candidates or to optimize the structure of a polymer to achieve desired properties, significantly reducing the need for extensive experimental synthesis and characterization.

Advanced Applications in Materials Science and Engineering

Development of Functional Polymeric Materials

Polymers incorporating 6-Vinylnaphthalene-2-carboxylic acid methyl ester could exhibit a range of desirable functionalities, from light emission to enhanced mechanical strength, primarily due to the influence of the naphthalene (B1677914) moiety.

The naphthalene ring system is inherently fluorescent, making it a valuable component for optoelectronic materials. When polymerized, the resulting poly(this compound) would possess a backbone or side-chains with fluorescent properties, which is a foundational characteristic for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

In OLEDs, such polymers could function as the emissive layer, potentially emitting light in the blue region of the spectrum, a common feature for naphthalene-based fluorophores. The methyl ester group could influence the polymer's solubility and film-forming characteristics, which are critical for device fabrication. Furthermore, copolymerization with other monomers containing electron-donating or electron-accepting units could be used to tune the final optoelectronic properties, such as the emission wavelength and quantum efficiency.

For fluorescent sensors, the naphthalene unit's fluorescence can be sensitive to its local environment. Quenching or enhancement of its fluorescence upon interaction with specific analytes is a common sensing mechanism. Polymers containing this monomer could be designed as sensory films or membranes for detecting nitroaromatic compounds or metal ions, where the interaction with the analyte modulates the polymer's light emission.

The incorporation of the rigid and bulky naphthalene group into a polymer chain is expected to significantly impact its mechanical and thermal properties. This structural feature typically restricts segmental motion of the polymer chains, leading to a higher glass transition temperature (Tg). A higher Tg implies that the material retains its stiffness and dimensional stability at elevated temperatures. For comparison, poly(2-vinylnaphthalene), which lacks the methyl ester group, exhibits a high glass transition temperature. The presence of the polar methyl ester group in poly(this compound) could further influence polymer properties by introducing dipole-dipole interactions between chains, potentially increasing stiffness and affecting the material's rheological (flow) behavior in the melt phase.

By copolymerizing this compound with flexible monomers like acrylates or styrenes, it would be possible to precisely tune the mechanical properties of the resulting material. Varying the ratio of the rigid naphthalene-containing monomer to the softer comonomer would allow for the creation of a family of polymers with a wide spectrum of properties, from rigid plastics to tough elastomers.

Table 1: Comparison of Glass Transition Temperatures (Tg) for Related Polymers This table includes data for a related, well-studied polymer to provide context for the expected properties of polymers derived from this compound.

Polymer NameGlass Transition Temperature (Tg)Notes
Poly(2-vinylnaphthalene)~135 °C polymersource.caA structurally similar polymer without the ester functional group.
Poly(styrene)~100 °CA common commodity polymer for comparison.
Poly(methyl methacrylate)~105 °CA common polymer containing a methyl ester group.

Note: The actual Tg of poly(this compound) would need to be determined experimentally.

Polymers used in separation and filtration membranes require a combination of mechanical stability, chemical resistance, and controllable porosity. The inherent rigidity of a polymer derived from this compound could lead to the formation of microporous materials with a high free volume. Such structures are advantageous for gas separation membranes, as the defined pore structure can allow for selective permeation of different gas molecules.

The presence of the polar methyl ester group could also be exploited to enhance the membrane's selectivity. This group can create specific interactions with polar molecules, potentially improving the separation of mixtures like CO₂/CH₄. The polymer's chemical resistance, imparted by the stable aromatic naphthalene rings, would be beneficial for filtration applications in harsh chemical environments.

Polymer Composites and Nanocomposites

In the field of construction materials, vinyl ester resins are often used as a binder in polymer concrete due to their excellent mechanical strength and chemical resistance. While there is no specific research on using this compound in this context, it could theoretically be incorporated as a comonomer in these vinyl ester resin systems. Its rigid naphthalene structure could potentially increase the thermal stability and chemical resistance of the cured polymer concrete, making it suitable for specialized applications requiring high durability.

Polymer nanocomposites involve dispersing nano-sized fillers (like clays, silica (B1680970) nanoparticles, or carbon nanotubes) within a polymer matrix to achieve significant property improvements at low filler loadings. researchgate.net A polymer matrix based on this compound could offer a high-performance host for these nanofillers. The polar ester group might improve the interfacial adhesion between the polymer and certain types of modified nanofillers, leading to more effective stress transfer and, consequently, enhanced mechanical properties such as tensile strength and modulus. The high thermal stability of the naphthalene-containing polymer matrix would also allow the resulting nanocomposite to be used in more demanding, high-temperature applications.

Self-Assembled Polymeric Systems and Nanostructured Materials

The incorporation of this compound into polymer chains can drive the formation of highly ordered, self-assembled systems and nanostructured materials. The process of self-assembly in polymers is governed by a delicate balance of intermolecular forces, including π-π stacking interactions, which are prominent in aromatic-rich polymers.

The naphthalene moiety within the polymer structure derived from this monomer can lead to strong π-π stacking, promoting the spontaneous organization of polymer chains into well-defined nanostructures such as nanofibers, nanorods, and micelles in selective solvents. The vinyl group allows for its integration into various polymer backbones through polymerization, while the methyl ester group can be hydrolyzed to a carboxylic acid, introducing possibilities for hydrogen bonding and pH-responsive behavior, further directing the self-assembly process.

Detailed Research Findings:

While direct studies on polymers exclusively synthesized from this compound are not extensively documented in publicly available literature, the principles of polymer self-assembly strongly suggest its potential. For instance, polymers containing aromatic groups are known to form ordered structures. The self-assembly process can be influenced by factors such as polymer concentration, solvent composition, and temperature. The resulting nanostructured materials can exhibit anisotropic properties, making them suitable for applications in areas like organic electronics and sensor technology. The ability to form such ordered structures is crucial for the development of materials with tailored optical and electronic properties.

Table 1: Potential Self-Assembled Structures from Polymers Incorporating this compound

Nanostructure Type Driving Force for Assembly Potential Applications
Nanofibers/Nanorods π-π stacking of naphthalene units Organic field-effect transistors (OFETs), sensors
Micelles Amphiphilicity (after hydrolysis of ester) Drug delivery, nanoreactors

Naphthalene-Containing Polymers for Energy Storage and Conversion Technologies

Polymers containing naphthalene units are increasingly being investigated for their utility in energy storage and conversion devices due to their redox activity, thermal stability, and charge transport properties. The incorporation of this compound into polymer architectures can contribute to the development of next-generation energy materials.

In the context of energy storage , particularly in batteries, naphthalene-based polymers can function as active electrode materials. The aromatic naphthalene core can undergo reversible redox reactions, enabling the storage and release of charge. For instance, naphthalene diimide-based polymers have been explored as high-performance organic cathodes for lithium-ion and sodium-ion batteries. sciopen.comacs.orgacs.org These materials offer the advantages of high specific capacity and long cycle life. sciopen.com The vinyl group of this compound allows it to be polymerized into a stable electrode material, potentially with high redox stability.

For energy conversion applications, such as in organic solar cells and proton exchange membrane water electrolysis (PEMWE), naphthalene-containing polymers have also shown promise. In organic solar cells, naphthalene-based polymers can act as either electron donor or acceptor materials due to their tunable electronic properties. mdpi.com Their high charge carrier mobility and broad absorption spectra are beneficial for efficient light harvesting and charge separation. In PEMWE, glassy hydrocarbon-based membranes, including those with naphthalene units, are being explored as alternatives to traditional perfluorosulfonic acid membranes. mdpi.com The introduction of naphthalene units can enhance the mechanical toughness and gas barrier properties of these membranes. mdpi.com

Detailed Research Findings:

Research on various naphthalene-containing polymers has demonstrated their significant potential in energy applications. For example, a multi-carbonyl naphthalene diimide non-conjugated polymer has been synthesized and shown to deliver a high specific capacity of 308 mAh·g⁻¹ at 0.2C with an incredibly long cycle life of 20,000 cycles in lithium-ion batteries. sciopen.com Another study on a cross-linked naphthalene diimide-based polymer highlighted its outstanding performance as a cathode material in organic batteries, attributing its success to the three-dimensional network structure that mitigates the issue of solubility in electrolytes. acs.org In the area of energy conversion, multi-block copolymers containing naphthalene have been used to create membranes for PEMWE that exhibit better performance than commercially available Nafion membranes, with a current density of 5.5 A cm⁻² at 1.9 V and 80 °C. mdpi.com

Table 2: Performance of Representative Naphthalene-Containing Polymers in Energy Applications

Polymer Type Application Key Performance Metric Reference
Multi-carbonyl Naphthalene Diimide Polymer Lithium-ion Battery Cathode Specific Capacity: 308 mAh·g⁻¹ at 0.2C; Cycle Life: 82% capacity retention after 20,000 cycles at 5C sciopen.com
Cross-Linked Naphthalene Diimide-Based Polymer Organic Battery Cathode Outstanding cell performance due to reduced solubility acs.org
Porous Naphthalene Diimide-TFP Polymer Sodium-ion Battery Cathode High specific capacity approaching theoretical value after exfoliation acs.org
Poly(fluorene-alt-naphthalene diimide) n-Type Polymer Electrode 86% capacity retention up to 500 cycles researchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing 6-Vinylnaphthalene-2-carboxylic acid methyl ester?

  • Methodological Answer : The synthesis of structurally related naphthalene-derived esters often involves esterification or transesterification reactions. For example, 6-hydroxy-2-naphthoic acid derivatives can be methylated using methanol under acidic or basic conditions, as seen in chroman-2-carboxylic acid ester synthesis . Kinetic modeling, such as optimizing reaction time and temperature, is critical for yield improvement, as demonstrated in pyrrolecarboxylic acid methyl ester synthesis .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for ester identification, leveraging retention time matching and spectral libraries (e.g., Figure 8A for octanoic acid methyl esters ). Single-crystal X-ray diffraction provides structural confirmation, as applied to 6-(hex-5-enyloxy)naphthalene-2-carboxylic acid to resolve bond lengths and crystallographic disorder . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are complementary for purity assessment.

Q. What safety considerations are critical during experimental handling?

  • Methodological Answer : Adhere to risk-of-bias mitigation strategies from toxicological studies, such as dose randomization and outcome reporting consistency (Tables C-6, C-7 in methylnaphthalene studies ). Use fume hoods for volatile intermediates and personal protective equipment (PPE) to minimize exposure.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve esterification yields?

  • Methodological Answer : Kinetic modeling, as applied in 5-acetyl-2-pyrrolecarboxylic acid methyl ester synthesis, allows parameter adjustments (e.g., catalyst loading, solvent polarity) to reconcile calculated vs. experimental yields (Table 2 ). Design-of-experiment (DoE) approaches, such as factorial designs, can systematically explore variable interactions.

Q. How should discrepancies between computational predictions and experimental data be addressed?

  • Methodological Answer : Validate computational models (e.g., density functional theory (DFT)) with multiple analytical techniques. For example, GC-MS retention time alignment and X-ray crystallography can resolve ambiguities in structural assignments . Re-evaluate computational parameters (e.g., solvent effects) to improve agreement .

Q. What methodologies are suitable for evaluating biological activity, such as antimicrobial or antioxidant properties?

  • Methodological Answer : In vitro assays, including disk diffusion (antimicrobial) and DPPH radical scavenging (antioxidant), are standard. For enzyme targeting, use fluorescence-based inhibition assays or surface plasmon resonance (SPR) to study receptor binding, as applied to 6,7-dihydroxynaphthalene-2-carboxylic acid derivatives .

Q. How can structure-activity relationships (SAR) be systematically investigated?

  • Methodological Answer : Synthesize analogs with varying substituents (e.g., hydroxyl, vinyl groups) and compare bioactivity. For instance, hydroxyl groups at positions 6 and 7 enhance hydrogen bonding in 6,7-dihydroxynaphthalene-2-carboxylic acid, influencing reactivity and binding . Computational docking studies can further predict interaction mechanisms.

Q. What crystallographic strategies resolve structural ambiguities in naphthalene derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction at 298 K, as applied to 6-(hex-5-enyloxy)naphthalene-2-carboxylic acid, resolves bond length discrepancies (mean C–C = 0.002 Å) and crystallographic disorder. Refinement protocols (R factor < 0.05) ensure accuracy . Pair with Hirshfeld surface analysis to study intermolecular interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.